

# Pritelivir Demonstrates Superior Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pritelivir |           |
| Cat. No.:            | B1678233   | Get Quote |

**Pritelivir**, a first-in-class antiviral agent, has shown significant promise in treating infections caused by acyclovir-resistant (ACV-R) strains of the Herpes Simplex Virus (HSV). Its novel mechanism of action, targeting the viral helicase-primase complex, allows it to overcome the common resistance pathways that render traditional nucleoside analogues like acyclovir ineffective. Preclinical and clinical data consistently highlight its potential as a crucial therapeutic alternative for immunocompromised patients who are most at risk from refractory HSV infections.

**Pritelivir**'s distinct mode of action is central to its efficacy against resistant strains. Unlike acyclovir, which requires activation by the viral thymidine kinase (TK) and targets the viral DNA polymerase, **pritelivir** directly inhibits the helicase-primase complex (encoded by UL5, UL8, and UL52 genes).[1][2] This complex is essential for unwinding the viral DNA, a critical step for replication.[2] Consequently, mutations in the viral TK or DNA polymerase genes, the primary causes of acyclovir resistance, do not impact **pritelivir**'s antiviral activity.[2][3]

Recent pivotal clinical trials have substantiated the preclinical evidence. The registrational Phase 3 PRIOH-1 trial (NCT03073967) evaluated the efficacy and safety of **pritelivir** in immunocompromised patients with ACV-R mucocutaneous HSV infections. The trial met its primary endpoint, demonstrating a statistically significant superiority in lesion healing for patients treated with **pritelivir** compared to the standard of care (investigator's choice of foscarnet, cidofovir, or imiquimod).[4][5][6] The superiority in healing was observed within 28



days of treatment (p=0.0047) and was even more pronounced in patients receiving treatment for up to 42 days (p<0.0001).[4][6]

# **Comparative Efficacy Data**

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of **pritelivir** and acyclovir against both acyclovir-sensitive and acyclovir-resistant HSV strains.

# Table 1: In Vivo Efficacy of Pritelivir vs. Acyclovir in Murine Models of HSV Infection



| Paramete<br>r          | HSV<br>Strain                        | Animal<br>Model                       | Pritelivir<br>Dosage                   | Acyclovir<br>Dosage | Outcome                                                                                       | Referenc<br>e |
|------------------------|--------------------------------------|---------------------------------------|----------------------------------------|---------------------|-----------------------------------------------------------------------------------------------|---------------|
| Survival<br>Rate       | ACV-R<br>HSV-1<br>(Strain<br>11360)  | Lethal<br>Infection<br>Mouse<br>Model | 1 and 3<br>mg/kg<br>(twice<br>daily)   | -                   | Increased<br>survival (P<br>< 0.005)                                                          | [7][8][9]     |
| Survival<br>Rate       | ACV-R<br>HSV-2<br>(Strain<br>12247)  | Lethal<br>Infection<br>Mouse<br>Model | 1-3 mg/kg<br>(twice<br>daily)          | -                   | Significantl<br>y improved<br>survival (P<br>< 0.0001)                                        | [7][8][9]     |
| Mortality<br>Reduction | ACV-S<br>HSV-1<br>(Strain E-<br>377) | Lethal<br>Infection<br>Mouse<br>Model | 0.3 to 30<br>mg/kg<br>(twice<br>daily) | -                   | Reduced<br>mortality (P<br>< 0.001)                                                           | [7][8][9]     |
| Mortality<br>Reduction | ACV-S<br>HSV-2<br>(Strain MS)        | Lethal<br>Infection<br>Mouse<br>Model | >0.3 mg/kg<br>(twice<br>daily)         | 50 mg/kg            | Pritelivir at 10 and 30 mg/kg resulted in no mortality, comparabl e or better than acyclovir. | [2][3]        |

Table 2: Clinical Efficacy of Pritelivir in Immunocompromised Patients with ACV-R HSV Infections (PRIOH-1 Trial)



| Primary<br>Endpoint                                 | Treatment<br>Group | Comparator<br>Group                                         | p-value | Reference |
|-----------------------------------------------------|--------------------|-------------------------------------------------------------|---------|-----------|
| Superiority in<br>Lesion Healing<br>(up to 28 days) | Oral Pritelivir    | Investigator's Choice (Foscarnet, Cidofovir, etc.)          | 0.0047  | [4][5][6] |
| Superiority in<br>Lesion Healing<br>(up to 42 days) | Oral Pritelivir    | Investigator's<br>Choice<br>(Foscarnet,<br>Cidofovir, etc.) | <0.0001 | [4][6]    |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

#### **Murine Model of Herpes Simplex Encephalitis**

- Objective: To evaluate the in vivo efficacy of pritelivir and acyclovir against lethal infections with ACV-sensitive and ACV-R HSV-1 and HSV-2 strains.
- Animal Model: Mice were lethally infected intranasally with specific HSV strains (e.g., ACV-R HSV-1 strain 11360, ACV-R HSV-2 strain 12247).
- Treatment Protocol: Treatment was initiated 72 hours post-infection to mimic a clinical scenario where treatment begins after symptoms appear.[3][7][8] Drugs were administered orally twice daily for 7 consecutive days.[7][8][9] Pritelivir was tested at dosages ranging from 0.3 to 30 mg/kg, while acyclovir was used at 50 mg/kg.[2][3]
- Primary Endpoint: The primary outcome measured was the mortality rate within 21 days post-infection.[9]
- Statistical Analysis: Survival curves were analyzed to determine statistically significant differences between treatment groups and the vehicle-treated control group.





Click to download full resolution via product page

Caption: Workflow for the murine lethal infection model.



#### **PRIOH-1 Phase 3 Clinical Trial**

- Objective: To assess the efficacy and safety of oral pritelivir for the treatment of ACV-R mucocutaneous HSV infections in immunocompromised subjects.
- Study Design: A randomized, open-label, multi-center, comparative trial.[10][11]
- Participants: Immunocompromised subjects with mucocutaneous HSV infections clinically determined to be resistant to acyclovir.[10]
- Treatment Arms:
  - Pritelivir Arm: Oral pritelivir administered at 100 mg once daily, following a 400 mg loading dose on the first day.[11]
  - Comparator Arm (Investigator's Choice): Standard of care treatments, which could include intravenous foscarnet, intravenous cidofovir, topical cidofovir, or topical imiquimod.[10][11]
- Treatment Duration: Until all mucocutaneous lesions healed or up to 28 days, with a possible extension to a maximum of 42 days depending on clinical progress.[10]
- Primary Endpoint: The proportion of subjects with complete healing of all mucocutaneous HSV lesions within 28 days.[11]

### **Mechanism of Action: A Tale of Two Targets**

The fundamental difference in the mechanism of action between **pritelivir** and acyclovir is the key to **pritelivir**'s success against resistant strains. The following diagram illustrates these distinct viral replication pathways and drug targets.





Click to download full resolution via product page

Caption: Mechanisms of action for **Pritelivir** and Acyclovir.

#### **Conclusion**

**Pritelivir** represents a significant advancement in the treatment of HSV infections, particularly for challenging cases involving acyclovir resistance in immunocompromised individuals. Its novel mechanism of action, targeting the viral helicase-primase complex, provides a much-needed alternative to conventional therapies. The robust preclinical data, confirmed by the



positive outcomes of the Phase 3 PRIOH-1 trial, establish **pritelivir** as a superior therapeutic option for this vulnerable patient population. With its potent antiviral activity and distinct resistance profile, **pritelivir** is poised to change the treatment paradigm for refractory HSV infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pritelivir Wikipedia [en.wikipedia.org]
- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial Aicuris [aicuris.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. eatg.org [eatg.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. clinrol.com [clinrol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Pritelivir Demonstrates Superior Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678233#efficacy-of-pritelivir-against-acyclovir-resistant-hsv-strains]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com